molecular formula C11H13NO3 B1194433 3,5-Dimethylhippuric acid CAS No. 23082-14-6

3,5-Dimethylhippuric acid

Cat. No.: B1194433
CAS No.: 23082-14-6
M. Wt: 207.23 g/mol
InChI Key: GXECYTYPWZCYKI-UHFFFAOYSA-N
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Description

3,5-Dimethylhippuric acid (3,5-DMHA) is a naturally occurring organic compound found in many plants and animals. It is an aromatic compound with a molecular weight of 146.15 g/mol and a melting point of 140-141°C. 3,5-DMHA is a metabolite of the essential amino acids leucine and isoleucine and is used in the synthesis of several compounds, including neurotransmitters and hormones. It has been studied for its potential therapeutic applications in human health, particularly its role in regulating neurotransmitter levels and its potential anti-inflammatory and antioxidant properties.

Scientific Research Applications

  • Biological Monitoring of Occupational Exposure : 3,5-Dimethylhippuric acid (3,5-DMHA) is used in high-performance liquid chromatographic methods for monitoring occupational exposure to trimethylbenzenes. This method involves extracting 3,5-DMHA from urine and analyzing it using a specific chromatographic system, indicating its usefulness as a biomarker for exposure to these chemicals in occupational settings (Busini, Bavazzano, & Occhiato, 1992).

  • Urinary Excretion as an Indicator of Exposure : Another study focused on the urinary excretion of dimethylhippuric acids (DMHAs), including 3,5-DMHA, in humans after exposure to trimethylbenzene vapor. The results showed that the urinary excretion of DMHA isomers, such as 3,5-DMHA, could serve as a good indicator of exposure to trimethylbenzenes (Järnberg, Ståhlbom, Johanson, & Löf, 1997).

  • Urinary Excretion in Workers Exposed to 1,2,4-Trimethylbenzene : In a study investigating workers exposed to 1,2,4-trimethylbenzene vapor, the urinary excretion of 3,4-dimethylhippuric acid, a metabolite similar to 3,5-DMHA, was used as an indicator for biological monitoring of the exposure (Ichiba, Hama, Yukitake, Kubota, Kawasaki, & Tomokuni, 1992).

  • Monitoring Index for Trimethylbenzene Exposure : A study established a relationship between exposure to 1,2,4-trimethylbenzene and the urinary concentration of 3,4-dimethylhippuric acid, suggesting that urinary concentration of such metabolites could be used as a biological monitoring index for trimethylbenzene exposure (Fukaya, Saito, Matsumoto, Takeuchi, & Tokudome, 1994).

  • Determination of Metabolites in Urine : A novel method was described for determining various dimethylhippuric acids, including 3,5-DMHA, in human urine as metabolites of trimethylbenzenes. This method, based on liquid chromatography/electrospray ionization tandem mass spectrometry, enhances the ability to detect these metabolites accurately (Moriwaki, Watanabe, Arakawa, Tsujimoto, Shimizu, Noda, Warashina, & Tanaka, 2002).

Properties

IUPAC Name

2-[(3,5-dimethylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(4-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXECYTYPWZCYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177657
Record name 3,5-Dimethylhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-14-6
Record name N-(3,5-Dimethylbenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23082-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylhippuric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,5-dimethylphenyl)formamido]acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,5-Dimethylhippuric acid in occupational health?

A1: this compound serves as a valuable biomarker for assessing occupational exposure to trimethylbenzenes []. This means its presence in urine, for example, can indicate exposure to these industrial chemicals. The paper "High-performance liquid chromatographic determination of this compound in the occupational exposure to trimethylbenzenes" [] focuses on developing a reliable method to measure this compound levels for monitoring workplace safety.

Q2: How is this compound metabolized in the body?

A2: While the provided abstracts don't directly address the metabolism of this compound, the title "Metabolic studies on toxic compounds" [] suggests a broader research interest in how the body processes toxic substances, which likely includes understanding the metabolic pathways of compounds like this compound. Further research is needed to delve into the specific enzymes and pathways involved in its metabolism.

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